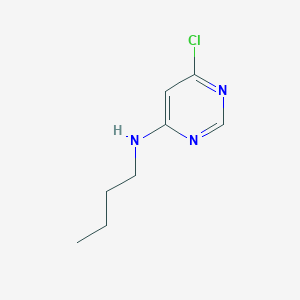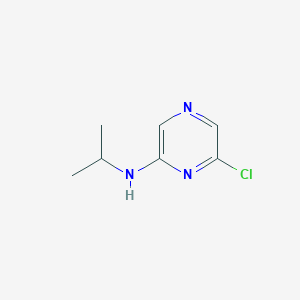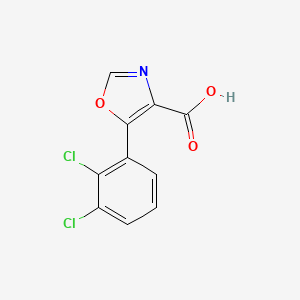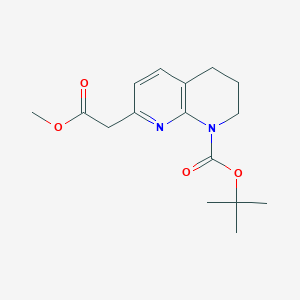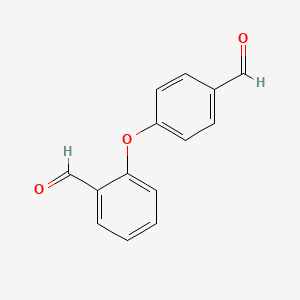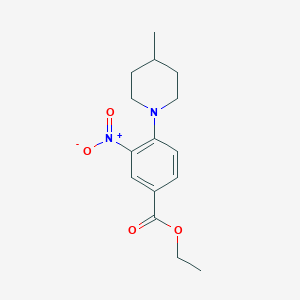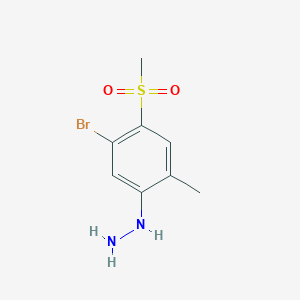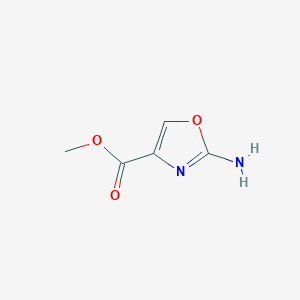![molecular formula C11H11ClN2S B1346464 4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 81765-97-1](/img/structure/B1346464.png)
4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
概要
説明
4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4-CMT) is a heterocyclic compound containing both nitrogen and sulfur atoms. It is a type of thienopyrimidine, a heterocyclic aromatic compound with a benzothieno[2,3-d]pyrimidine skeleton. 4-CMT has been studied for its potential uses in scientific research and laboratory experiments.
科学的研究の応用
Chemical Synthesis and Derivatives
4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a versatile compound used in various chemical syntheses. For instance, the methylation of related compounds leads to the production of derivatives with potential in creating new heterocycles. These derivatives are essential in developing novel chemical entities with unique properties (Yamaguchi & Ishikawa, 1982).
Potential Antimicrobial Agents
Compounds derived from tetrahydrobenzothieno[2,3-d]pyrimidine have been studied for their antimicrobial properties. Research has shown that specific derivatives exhibit significant activity against certain strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Soliman et al., 2009).
Bioactive Heterocycles Synthesis
The synthesis and electronic aspects of tetrahydrobenzothienopyrimidine derivatives have been a topic of interest due to their complex π-electron delocalization effects. These studies contribute to understanding and developing bioactive heterocycles, which are crucial in various applications, including pharmaceuticals (Gajda et al., 2015).
Development of New Molecular Structures
Research on this compound and its derivatives has led to the development of new molecular structures with unique properties. For example, studies on crystal and molecular structures provide insights into the compound's potential applications in materials science and drug design (Ziaulla et al., 2012).
Antifungal and Antiviral Research
Some derivatives of thieno[2,3-d]pyrimidine, including those related to this compound, have been explored for their antifungal and antiviral activities. These studies are crucial for developing new therapeutic agents against various fungal and viral infections (Konno et al., 1989).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, derivatives of this compound have been utilized in the synthesis of compounds with potential therapeutic benefits. For instance, research has focused on synthesizing novel cholesterol-lowering agents using these derivatives, contributing to the development of new treatments for cardiovascular diseases (Chavan Bb et al., 2015).
作用機序
Target of action
The exact target of “4-Chloro-2-methyl-5,6,7,8-tetrahydro1For example, some pyrimidine derivatives are used as inhibitors against certain enzymes .
Mode of action
Without specific information on “4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine”, it’s hard to determine its exact mode of action. Pyrimidine derivatives often work by binding to their target and modulating its activity .
Biochemical pathways
The specific biochemical pathways affected by “4-Chloro-2-methyl-5,6,7,8-tetrahydro1Pyrimidine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The ADME properties of “4-Chloro-2-methyl-5,6,7,8-tetrahydro1The solubility of similar triazole-based drugs can sometimes be a challenge, affecting their bioavailability .
Result of action
The specific molecular and cellular effects of “4-Chloro-2-methyl-5,6,7,8-tetrahydro1Pyrimidine derivatives can have a variety of effects depending on their specific targets and mode of action .
Action environment
The influence of environmental factors on the action, efficacy, and stability of “4-Chloro-2-methyl-5,6,7,8-tetrahydro1Factors such as ph can affect the rate of certain chemical reactions involving similar compounds .
生化学分析
Biochemical Properties
4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit interactions with enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to altered metabolic pathways and physiological responses.
Cellular Effects
The effects of 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . For instance, this compound can modulate the NF-kB pathway, leading to reduced inflammatory responses. Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell survival and metabolism.
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the target. For example, its interaction with DPP-4 leads to enzyme inhibition, which subsequently affects glucose metabolism. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine in laboratory settings have been studied to understand its stability and long-term impact on cellular function . Over time, this compound has shown stability under various conditions, making it suitable for extended experimental use. Its degradation products and their effects on cellular processes are still under investigation. Long-term exposure to this compound in vitro has revealed sustained modulation of cellular pathways, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine vary with dosage . At lower doses, it has been observed to exert beneficial effects such as anti-inflammatory and neuroprotective actions. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions include oxidation, reduction, and conjugation processes that facilitate its excretion. The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of various biochemical pathways.
Transport and Distribution
The transport and distribution of 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine plays a crucial role in its activity and function . This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, it can be targeted to the nucleus, where it interacts with nuclear receptors and transcription factors to modulate gene expression. Post-translational modifications and targeting signals are essential for directing this compound to specific subcellular compartments.
特性
IUPAC Name |
4-chloro-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-6-13-10(12)9-7-4-2-3-5-8(7)15-11(9)14-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBUCJFANWYVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002193 | |
| Record name | 4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81765-97-1 | |
| Record name | 81765-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

